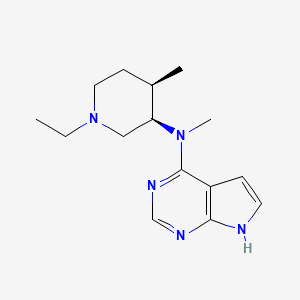

Tofacitinib impurity 69

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H23N5 |

|---|---|

Molecular Weight |

273.38 g/mol |

IUPAC Name |

N-[(3R,4R)-1-ethyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C15H23N5/c1-4-20-8-6-11(2)13(9-20)19(3)15-12-5-7-16-14(12)17-10-18-15/h5,7,10-11,13H,4,6,8-9H2,1-3H3,(H,16,17,18)/t11-,13+/m1/s1 |

InChI Key |

JOLRUZHAEFJTLN-YPMHNXCESA-N |

Isomeric SMILES |

CCN1CC[C@H]([C@H](C1)N(C)C2=NC=NC3=C2C=CN3)C |

Canonical SMILES |

CCN1CCC(C(C1)N(C)C2=NC=NC3=C2C=CN3)C |

Origin of Product |

United States |

Classification and Origin of Tofacitinib Impurities

Specific Impurities Associated with Tofacitinib (B832)

The impurity profile of Tofacitinib, a Janus kinase (JAK) inhibitor, includes substances originating from its synthesis and degradation. synthinkchemicals.comsynzeal.com Comprehensive analysis using techniques like LC-MS is crucial for identifying and characterizing these impurities to ensure the quality and safety of the drug. nih.gov

The synthesis of Tofacitinib is a multi-step process, and like any complex synthesis, it can generate various process-related impurities. moravek.com A study aimed at optimizing the synthetic process identified five major process-related substances in Tofacitinib citrate (B86180). nih.gov While the specific structures of all known process impurities are proprietary to manufacturers, general types include unreacted intermediates and by-products from side reactions. One example of an impurity that can arise during synthesis is a hydrolysis impurity, which can be formed by reacting N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with isopropyl malonate in an organic solvent. patsnap.com

The identity of "Tofacitinib Impurity 69" appears inconsistent across different chemical suppliers, suggesting it may be a non-standardized, catalog-specific identifier rather than a universally recognized process-related impurity. Data from various suppliers show conflicting chemical information for substances labeled as "this compound".

| Supplier Information | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Chemical Name |

|---|---|---|---|---|

| Supplier A | C23H31N7O3 | 453.54 | NA | (E)-butyl 3-amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate |

| Supplier B rxnchem.com | C4H3Cl2N3 | 163.99 | 10132-07-7 | Not Provided |

| Supplier C biosynth.com | Not Provided | Not Provided | 2183519-70-0 | Not Provided |

This data is compiled from publicly available information from chemical suppliers and may not represent a formally characterized impurity.

Forced degradation studies are essential to understand a drug's stability profile. nih.gov Tofacitinib has been shown to be stable under photolytic (light) conditions but degrades under acidic, basic, thermal (heat), and oxidative stress. nih.gov

One study identified six distinct degradation products. nih.gov The degradation of Tofacitinib is influenced by pH, temperature, and ionic strength, with the drug showing maximum stability in acidic conditions (pH below 5.0). nih.gov Under basic conditions, the rate of degradation increases significantly. nih.gov Hydrolytic degradation can yield products such as isocyanato ethyne (B1235809) and 3-oxopropionitrile. dergipark.org.tr Oxidative degradation, for instance with hydrogen peroxide, also leads to the formation of several degradation products, including 7H-pyrrolo[2,3-d]pyrimidine. dergipark.org.tr

| Stress Condition | Stability of Tofacitinib | Potential Degradation Products |

|---|---|---|

| Acid Hydrolysis | Degradation observed nih.gov | Isocyanato ethyne, 3-oxopropionitrile dergipark.org.tr |

| Base Hydrolysis | Significant degradation observed nih.govnih.gov | Multiple degradation products formed dergipark.org.tr |

| Oxidation (e.g., H2O2) | Significant degradation observed nih.gov | 7H-pyrrolo[2,3-d]pyrimidine and others dergipark.org.tr |

| Thermal | Degradation observed nih.gov | Degradation increases with temperature dergipark.org.tr |

| Photolytic | Stable nih.gov | No significant degradation observed |

Enantiomeric Impurities

Tofacitinib citrate, the active pharmaceutical ingredient, is a single-enantiomer drug with the (3R,4R) configuration, which is essential for its therapeutic activity as a Janus kinase (JAK) inhibitor. mdpi.comresearchgate.net Consequently, its opposite enantiomer, the (3S,4S)-isomer, is considered an enantiomeric impurity that must be monitored and controlled in the final drug product to ensure safety and efficacy. mdpi.comresearchgate.net The presence of this SS-isomer is a critical quality attribute managed during pharmaceutical production. mdpi.com

International Council for Harmonisation (ICH) guidelines mandate the control of enantiomeric impurities in single-enantiomer drugs. mdpi.comresearchgate.net To meet these regulatory requirements, specific analytical methods are developed and validated. One such method is a reversed-phase high-performance liquid chromatography (RP-HPLC) technique designed for the chiral separation of Tofacitinib and its enantiomer. mdpi.com This method demonstrates excellent linearity and sensitivity, allowing for precise quantification of the enantiomeric impurity. mdpi.comresearchgate.net

Detailed findings from a validated RP-HPLC method for determining the enantiomeric purity of Tofacitinib citrate are presented below.

| Parameter | Result |

| Column | CHIRALPAK IH |

| Mobile Phase | Ammonium (B1175870) acetate (B1210297) buffer (pH 8.0) and acetonitrile (B52724) (gradient elution) |

| Detection Wavelength | 285 nm |

| Linearity Range | 0.1002–20.04 μg/mL (r = 0.9999) |

| Limit of Detection (LOD) | 0.04 μg/mL |

| Limit of Quantitation (LOQ) | 0.1 μg/mL |

| Average Recovery | 98.6% |

| This table presents data from a study on a reversed-phase chiral HPLC method for separating Tofacitinib citrate and its enantiomer. mdpi.comresearchgate.net |

4-Chloro-1H-pyrrolo[2,3-d]pyrimidine (this compound): Structural Context and Academic Relevance

4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, also referred to as Tofacitinib Impurity Q, is a critical chemical intermediate in the synthesis of Tofacitinib. chemicalbook.comsynzeal.com This compound, with the chemical formula C₆H₄ClN₃, serves as a foundational scaffold for building the core structure of several commercially significant drugs. chemicalbook.comnih.gov Its academic and industrial relevance stems from its role as a key starting material not only for Tofacitinib but also for other kinase inhibitors like Ruxolitinib and Baricitinib. google.com

The molecular structure of 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine is essentially planar, consisting of a pyrrole (B145914) ring fused to a pyrimidine (B1678525) ring. nih.gov This planarity is a key feature of its chemical architecture. nih.gov In its crystalline form, molecules of this compound form inversion dimers through N—H···N hydrogen bonds. nih.gov

The synthesis of this intermediate can be achieved through various routes, including a five-step process starting from diethyl malonate, which results in a total yield of 45.8%. chemicalbook.comresearchgate.net Another method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol using phosphoryl chloride. nih.govgoogle.com Due to its importance, efficient and high-yield manufacturing methods for this intermediate are a subject of ongoing research and patent applications. google.com As a process-related substance, its levels are carefully monitored during the manufacturing of Tofacitinib to ensure the quality of the final active pharmaceutical ingredient. researchgate.net

| Property | Details |

| Compound Name | 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine |

| Synonyms | Tofacitinib Impurity Q, 6-Chloro-7-deazapurine |

| CAS Number | 3680-69-1 |

| Molecular Formula | C₆H₄ClN₃ |

| Molecular Weight | 153.57 g/mol |

| Role | Key intermediate in the synthesis of Tofacitinib, Ruxolitinib, and others. chemicalbook.comsynzeal.comgoogle.com |

| This table summarizes key information for the compound 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. synzeal.comnih.gov |

Mechanistic Pathways of Impurity Formation in Tofacitinib Synthesis and Degradation

Impurity Generation During Tofacitinib (B832) Synthetic Pathways

The synthesis of Tofacitinib is a multi-step process that can inadvertently lead to the formation of various impurities. These can arise from side reactions, unreacted starting materials, or issues with stereochemical control.

During the synthesis of Tofacitinib, various by-products and intermediates can be carried over into the final drug substance if not adequately controlled. The formation of these impurities is often dependent on the specific synthetic route employed. For instance, a key step in many Tofacitinib syntheses is the coupling of (3R,4R)-N,4-dimethyl-1-(phenylsulfonyl)piperidin-3-amine with the pyrazolopyrimidine core. In this step, side reactions can lead to the formation of structurally similar impurities.

Research has identified several process-related impurities. For example, over-alkylation or incomplete reactions can result in impurities. One identified impurity is (3R,4R)-N-methyl-1-(phenylsulfonyl)-N-((3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)propyl)carbamoyl)piperidin-3-amine, which can arise from a side reaction involving one of the intermediates.

Table 1: Examples of By-products and Intermediates in Tofacitinib Synthesis

| Impurity Name | Potential Source in Synthesis |

|---|---|

| N-((3R,4R)-1-(cyanomethyl)-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine | A potential by-product from an alternative synthetic route. |

| (3R,4R)-N,4-dimethyl-1-(phenylsulfonyl)piperidin-3-amine | A key intermediate that may be carried over. |

Unreacted starting materials and excess reagents are a common source of impurities in multi-step organic syntheses. In the case of Tofacitinib, starting materials like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the chiral amine intermediate can be present in the final product if the coupling reaction does not proceed to completion.

Furthermore, reagents used in various steps, such as coupling agents, bases, and protecting groups, can also lead to impurities. For example, if a phenylsulfonyl protecting group is used for the piperidine (B6355638) nitrogen, its incomplete removal will result in a residual impurity. The presence of these unreacted materials not only impacts the purity of the final drug substance but can also contribute to the formation of further degradation products.

Tofacitinib has two chiral centers, leading to the possibility of four stereoisomers. The desired therapeutic agent is the (3R,4R) enantiomer. The formation of other stereoisomers, particularly the (3S,4S) enantiomer, is a critical concern as they are considered impurities and may have different pharmacological and toxicological profiles.

The stereochemical purity of Tofacitinib is largely determined by the enantiomeric purity of the chiral starting materials and the stereoselectivity of the synthetic reactions. If the starting chiral amine, (3R,4R)-N,4-dimethyl-1-(phenylsulfonyl)piperidin-3-amine, contains its (3S,4S) enantiomer, this will directly lead to the formation of the corresponding Tofacitinib enantiomeric impurity. Racemization at either of the chiral centers during the synthesis, although less common under standard reaction conditions, could also contribute to the formation of diastereomers.

Degradation Mechanisms Leading to Tofacitinib Impurities

Tofacitinib, like many complex organic molecules, can degrade under various stress conditions, leading to the formation of impurities. Understanding these degradation pathways is crucial for defining appropriate storage conditions and shelf-life for the drug product.

Forced degradation studies are used to identify potential degradation products that could form under various conditions. In the presence of water, and more rapidly under acidic or basic conditions, Tofacitinib can undergo hydrolysis.

One of the primary sites for hydrolysis is the cyano group on the piperidine ring. This group can be hydrolyzed to a carbamoyl (B1232498) group, forming the corresponding amide impurity. Under more strenuous acidic or basic conditions, further hydrolysis to a carboxylic acid can occur. The amide linkage in the side chain is generally more stable, but can also be a site of hydrolysis under harsh conditions.

Table 2: Major Hydrolytic Degradation Products of Tofacitinib

| Degradation Condition | Major Impurity Formed | Site of Hydrolysis |

|---|---|---|

| Acidic Hydrolysis | Tofacitinib Amide | Cyano group |

| Basic Hydrolysis | Tofacitinib Amide | Cyano group |

Oxidative degradation can also lead to the formation of Tofacitinib impurities. The pyrrolopyrimidine ring system and the tertiary amine functionalities are potential sites for oxidation. Exposure to oxidizing agents or atmospheric oxygen, potentially catalyzed by light or metal ions, can result in the formation of N-oxides.

Specifically, the nitrogen atoms in the pyrimidine (B1678525) ring and the piperidine ring can be oxidized. The formation of Tofacitinib N-oxide has been reported as a potential oxidative degradation product. The exact nature and extent of oxidative degradation can depend on the specific conditions, such as the type of oxidizing agent and the presence of stabilizers.

Photolytic Degradation Processes

The photostability of tofacitinib has been investigated under controlled laboratory conditions to determine its susceptibility to degradation upon exposure to light. When subjected to UV light at 254 nm, tofacitinib undergoes degradation, with the extent of degradation increasing over time.

In one study, the solid form of tofacitinib was exposed to UV light (200 Watt.hrs/m2) for intervals of 2, 4, and 6 hours. dergipark.org.tr This exposure resulted in the formation of a single degradation product. dergipark.org.tr The percentage of degradation was observed to increase with longer exposure times. dergipark.org.trresearchgate.net Another study also reported that the least degradation of tofacitinib occurred under photolytic conditions compared to other stress conditions like oxidation.

However, a separate investigation using High-Performance Thin-Layer Chromatography (HPTLC) found that tofacitinib citrate (B86180) was stable when exposed to UV light for 24 hours at room temperature, with no degradation products detected. derpharmachemica.com This discrepancy may be attributed to differences in the experimental setup, such as the form of the drug (solid vs. solution) or the specific analytical method used.

Table 1: Summary of Photolytic Degradation Studies on Tofacitinib

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Light Source | UV light (254 nm, 200 Watt.hrs/m2) | One degradation product formed | dergipark.org.tr |

| Exposure Time | 2, 4, and 6 hours | Degradation increased over time | dergipark.org.trresearchgate.net |

| Drug Form | Solid | - | dergipark.org.tr |

| Analytical Method | RPLC | - | dergipark.org.tr |

| Light Source | UV light | No degradation products found | derpharmachemica.com |

| Exposure Time | 24 hours | Stable | derpharmachemica.com |

| Drug Form | Tofacitinib Citrate | - | derpharmachemica.com |

Thermal Degradation Mechanisms

The thermal stability of tofacitinib has been evaluated to understand its degradation profile at elevated temperatures. Studies have shown that tofacitinib's degradation is dependent on temperature, with increased degradation observed at higher temperatures. dergipark.org.trnih.gov

In one study, the solid form of tofacitinib was exposed to temperatures of 30°C, 40°C, and 50°C for 2 and 6 hours. dergipark.org.tr The results indicated an increased degradation of the drug at higher temperatures, particularly at 50°C. dergipark.org.tr Another study conducted preformulation analysis and found that the degradation of tofacitinib citrate increases as the temperature rises. nih.gov This study also noted that at 4°C, virtually no degradation was observed for samples prepared between pH 2.0 and 9.0 over the course of the study. nih.gov

Thermogravimetric analysis (TGA) of pure tofacitinib showed a three-stage decomposition process. The initial weight loss of about 7% occurred at 274.35°C, attributed to the loss of water content. A second degradation step was observed at 357.53°C with a 23.68% weight loss. The most significant mass loss of 91.9% occurred at 545.21°C. nih.gov

Conversely, a different study using HPTLC reported that tofacitinib citrate was found to be stable with no degradation products when exposed to 80°C in a hot air oven for 24 hours. derpharmachemica.com This highlights the influence of experimental conditions and analytical techniques on the observed stability of the compound.

Table 2: Summary of Thermal Degradation Studies on Tofacitinib

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Temperature | 30°C, 40°C, 50°C | Increased degradation at higher temperatures, especially at 50°C | dergipark.org.tr |

| Duration | 2 and 6 hours | - | dergipark.org.tr |

| Drug Form | Solid | - | dergipark.org.tr |

| Temperature | 4°C | Virtually no degradation | nih.gov |

| pH Range | 2.0 - 9.0 | - | nih.gov |

| Drug Form | Tofacitinib Citrate | - | nih.gov |

| Temperature | 274.35°C | ~7% weight loss (water) | nih.gov |

| Temperature | 357.53°C | 23.68% weight loss | nih.gov |

| Temperature | 545.21°C | 91.9% mass loss | nih.gov |

| Drug Form | Pure Tofacitinib | - | nih.gov |

| Temperature | 80°C | Stable, no degradation products | derpharmachemica.com |

| Duration | 24 hours | - | derpharmachemica.com |

Advanced Analytical Methodologies for the Characterization and Quantification of Tofacitinib Impurities

Chromatographic Separation Sciences

Chromatographic techniques are the cornerstone of pharmaceutical impurity analysis, offering high-resolution separation of the active pharmaceutical ingredient (API) from its related substances.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are the most widely employed techniques for the analysis of non-volatile and thermally labile compounds like Tofacitinib (B832) and its impurities. UHPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a principal method for the impurity profiling of Tofacitinib. derpharmachemica.com In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. For Tofacitinib and its impurities, C18 columns are commonly utilized.

Given the chemical structure of Tofacitinib impurity 69, which possesses both polar and non-polar moieties, RP-HPLC is a highly suitable method for its separation from Tofacitinib and other potential impurities. The operational parameters can be optimized to achieve the desired resolution and sensitivity. A gradient elution, where the mobile phase composition is changed over time, is often necessary to separate a wide range of impurities with varying polarities.

A stability-indicating RP-LC method was developed for the quantification of related impurities of Tofacitinib citrate (B86180). derpharmachemica.com The method utilized a buffer and acetonitrile (B52724) as the mobile phase with a C18 column. derpharmachemica.com Another study developed a highly sensitive RP-HPLC method for determining an amine impurity in Tofacitinib tablets, employing a C18 column with a phosphate (B84403) buffer and acetonitrile gradient. pnrjournal.com Such methods demonstrate the capability of RP-HPLC to separate and quantify impurities, and similar conditions could be adapted for this compound.

Table 1: Representative RP-HPLC Conditions for Tofacitinib Impurity Analysis

| Parameter | Condition 1 pnrjournal.com | Condition 2 derpharmachemica.com |

| Stationary Phase | Inert Clone ODS(3) (250 x 4.6mm, 5µm) | C18 Column |

| Mobile Phase A | pH 3.0 phosphate buffer | Buffer (Potassium dihydrogen phosphate and 1-Octane sulphonic acid sodium salt anhydrous in water, pH 5.5) |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Elution | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 40°C | 25°C |

| Detection Wavelength | 210 nm | 210 nm |

This table presents generalized conditions from literature for Tofacitinib impurity analysis, which would serve as a starting point for developing a specific method for this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. It is particularly useful for the separation of polar compounds that are poorly retained in reversed-phase chromatography.

A novel stability-indicating HPLC method integrating HILIC technology has been developed for Tofacitinib citrate and its related substances. d-nb.info This method employed a mobile phase of phosphate buffer (pH 7.0) and acetonitrile under isocratic elution. d-nb.info The use of HILIC proved effective in eliminating the need for ion-pair reagents and reducing analysis time. d-nb.info

For this compound, which contains polar functional groups, HILIC could offer a complementary separation mechanism to RP-HPLC, potentially resolving it from impurities that co-elute in reversed-phase systems.

Table 2: Representative HILIC Conditions for Tofacitinib Impurity Analysis

| Parameter | Condition d-nb.info |

| Stationary Phase | HILIC Column |

| Mobile Phase | Phosphate buffer (pH 7.0) and Acetonitrile (45:55, v/v) |

| Elution | Isocratic |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

This table presents HILIC conditions from the literature that could be adapted for the analysis of polar impurities of Tofacitinib, including this compound.

Tofacitinib possesses chiral centers, meaning it can exist as enantiomers. The different enantiomers of a drug can have different pharmacological and toxicological profiles. Therefore, it is crucial to control the enantiomeric purity of the drug substance. Chiral chromatography is specifically designed to separate enantiomers.

A reversed-phase chiral HPLC method has been established for the separation of Tofacitinib citrate and its enantiomer. mdpi.com This method utilized a CHIRALPAK IH column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile in a gradient elution. mdpi.com The method was validated for sensitivity, selectivity, linearity, precision, and accuracy. mdpi.com

Since this compound is a derivative of Tofacitinib, it also contains the same chiral centers. Therefore, chiral chromatography would be essential to separate the different stereoisomers of this compound, should they be present. The conditions developed for the enantioselective separation of Tofacitinib could serve as a foundation for developing a method for its impurities.

Table 3: Representative Chiral HPLC Conditions for Tofacitinib Enantiomer Separation

| Parameter | Condition mdpi.com |

| Stationary Phase | CHIRALPAK IH column (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase A | Ammonium acetate buffer (pH 8.0, 5 mM) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 285 nm |

This table presents chiral HPLC conditions from the literature for separating Tofacitinib enantiomers, which would be applicable for the chiral separation of this compound.

Gas Chromatography (GC) for Volatile Compounds

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While Tofacitinib and most of its degradation and process-related impurities are non-volatile, GC is the method of choice for the determination of residual solvents. Residual solvents are organic volatile chemicals used in the manufacturing process and are considered impurities that must be controlled.

A GC method has been developed for the detection of residual solvents in Tofacitinib citrate, including ethanol (B145695), acetone, and dimethyl sulfoxide. google.com This method uses a capillary column and a flame ionization detector (FID). While this compound itself is not volatile, GC would be employed to ensure that the final drug product containing Tofacitinib is free from harmful levels of volatile organic impurities that may have been used during the synthesis of any of its components.

Planar Chromatography (TLC, HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance version, High-Performance Thin-Layer Chromatography (HPTLC), are valuable tools for the qualitative and semi-quantitative analysis of drug impurities. These techniques are simple, rapid, and cost-effective.

A stability-indicating HPTLC method has been developed for the determination of Tofacitinib citrate. derpharmachemica.com The method was performed on silica (B1680970) gel plates with a mobile phase of chloroform (B151607) and methanol. derpharmachemica.com The separated spots were visualized under UV light. This HPTLC method was shown to be capable of separating Tofacitinib from its degradation products. derpharmachemica.com

Such a method could be readily adapted for the initial screening of this compound. By comparing the Rf value of a reference standard of the impurity with the spots observed in a sample of Tofacitinib, its presence can be qualitatively assessed. HPTLC can also be used to monitor the progress of synthesis and identify the presence of impurities during process development.

Table 4: Representative HPTLC Conditions for Tofacitinib Analysis

| Parameter | Condition derpharmachemica.com |

| Stationary Phase | Silica gel pre-coated aluminum plates |

| Mobile Phase | Chloroform: Methanol (9.5:0.5, v/v) |

| Detection | UV at 287 nm |

This table presents HPTLC conditions from the literature for the analysis of Tofacitinib and its degradation products, which could be applied for the detection of this compound.

Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC)

While High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical analysis, Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) offer powerful alternative or complementary approaches for the separation of Tofacitinib and its impurities.

Capillary Electrophoresis (CE) provides high separation efficiency and resolution, making it suitable for analyzing complex mixtures of impurities. Its low consumption of sample and reagents aligns with the principles of green chemistry. Although specific applications of CE for "this compound" are not extensively documented in public literature, the technique's principles are well-suited for separating charged or polar impurities from the main Tofacitinib compound.

Supercritical Fluid Chromatography (SFC) is increasingly recognized in the pharmaceutical industry for both analytical and preparative-scale separations of impurities. nih.gov SFC utilizes a mobile phase, typically supercritical carbon dioxide, which exhibits properties of both a liquid and a gas. researchgate.net This results in faster separations and a reduction in the use of organic solvents compared to traditional liquid chromatography. nih.govresearchgate.net SFC is particularly advantageous for chiral separations and can be a primary tool for isolating impurities for subsequent structural elucidation. nih.govresearchgate.net The selection of an appropriate set of stationary phases is crucial in SFC method development to achieve the desired separation of a drug's impurity profile. nih.gov

| Technique | Principle | Advantages for Impurity Analysis |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High efficiency, high resolution, low sample/reagent consumption. |

| Supercritical Fluid Chromatography (SFC) | Partitioning of analytes between a stationary phase and a supercritical fluid mobile phase. | Fast analysis, reduced organic solvent use, suitable for chiral separations and preparative isolation. nih.govresearchgate.net |

Spectroscopic and Spectrometric Characterization Techniques

Following separation, the structural identification and quantification of impurities rely heavily on spectroscopic and spectrometric methods. Mass spectrometry, in particular, is an indispensable tool for the analysis of low-level impurities in pharmaceuticals like Tofacitinib. americanpharmaceuticalreview.com

Mass Spectrometry (MS) and Hyphenated MS Techniques

Mass spectrometry provides crucial information about the molecular weight and structure of impurities. americanpharmaceuticalreview.com When coupled with chromatographic techniques (hyphenation), it allows for the analysis of individual components within a complex mixture. americanpharmaceuticalreview.com

LC-MS is a cornerstone technique for the identification and characterization of process-related substances and degradation products in Tofacitinib citrate. nih.govsigmaaldrich.com In a typical workflow, a liquid chromatograph separates the impurities from the API, which are then detected and characterized by a mass spectrometer. nih.govsigmaaldrich.com

Forced degradation studies under conditions such as acid/base hydrolysis, oxidation, and heat are often performed to identify potential degradation products. nih.govsigmaaldrich.com For instance, studies have shown that Tofacitinib is susceptible to degradation under acidic, basic, thermal, and oxidative conditions, while remaining stable under photolytic stress. nih.govsigmaaldrich.com LC-MS methods have been developed to separate and identify the resulting degradation products. nih.gov One study identified eleven major related substances in Tofacitinib, including five process-related substances and six degradation products. nih.gov

The development of a sensitive LC-MS method is crucial for accurate quantification. A simple, sensitive, and accurate liquid chromatography-tandem mass spectrometric method has been developed for the determination of Tofacitinib in human plasma, demonstrating the capability of this technique for low-level detection. researchgate.net

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of unknown impurities. americanpharmaceuticalreview.com In an LC-MS/MS experiment, a specific ion (the precursor ion) corresponding to the molecular weight of an impurity is selected and fragmented to produce a series of product ions. The resulting fragmentation pattern provides a "fingerprint" that helps to deduce the impurity's chemical structure. americanpharmaceuticalreview.com

This technique has been successfully applied to characterize the degradation products of various pharmaceuticals. rsc.orgnih.gov For Tofacitinib, LC-MS/MS is used to analyze the fragmentation of impurities, allowing researchers to propose structures and understand the degradation pathways. nih.govsigmaaldrich.com For example, a highly sensitive UPLC-MS/MS method was developed for the quantification of Tofacitinib, monitoring the precursor/product ion transitions at m/z 313.3/149.2. nih.gov Such methods are validated for linearity, precision, and accuracy to ensure reliable quantification. nih.gov

| Parameter | UPLC-MS/MS Method for Tofacitinib Quantification nih.gov |

| Column | UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) |

| Mobile Phase | Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor/Product Ion (Tofacitinib) | m/z 313.3/149.2 |

| Linearity (r²) | ≥ 0.9978 |

| Concentration Range | 0.05-100 ng/mL |

| Mean Extraction Recovery | 98.6% |

| Intra- and Inter-batch Precision (CV) | 2.1-5.1% |

While LC-MS is ideal for non-volatile and thermally labile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile impurities, such as residual solvents from the manufacturing process. nih.govorientjchem.org Regulatory guidelines strictly limit the presence of residual solvents in pharmaceutical products.

A GC detection method has been developed for the analysis of residual solvents in Tofacitinib citrate, capable of separating compounds like ethanol, acetone, and dimethyl sulfoxide. google.com The method ensures that the quality of the final drug product is controlled by effectively determining the levels of these volatile impurities. google.com The sensitivity and specificity of GC-MS make it suitable for detecting genotoxic impurities at trace levels. orientjchem.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of an unknown impurity. americanpharmaceuticalreview.com This information is invaluable for proposing a chemical formula for the impurity. Techniques like Time-of-Flight (TOF) MS and Orbitrap MS are commonly used for this purpose. americanpharmaceuticalreview.com

HRMS, often coupled with MS/MS (HRMS/MS), has been instrumental in the structural identification of Tofacitinib-related substances. nih.govsigmaaldrich.com By obtaining the accurate mass of both the molecular ion and its fragment ions, the confidence in the proposed structure of an impurity is significantly increased. nih.govsigmaaldrich.com Studies on Tofacitinib have utilized high-resolution TOF-MS and MS/MS for the determination and structural identification of related substances formed during forced degradation studies. nih.govsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional NMR experiments are fundamental for determining the basic structure of a compound.

¹H NMR: This experiment identifies the number and types of protons in a molecule, as well as their neighboring protons. For this compound, the ¹H NMR spectrum would reveal characteristic signals for the protons on the pyrrolo[2,3-d]pyrimidine ring system, the piperidine (B6355638) ring, and the methyl groups.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, indicating the presence of aromatic, aliphatic, and carbonyl carbons.

DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test): These experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is crucial for assembling the molecular structure of the impurity.

While specific spectral data for "this compound" is not publicly available, the following table illustrates the type of data that would be generated from ¹H and ¹³C NMR experiments for a similar complex molecule.

Table 1: Illustrative ¹H and ¹³C NMR Data

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 8.5 | 100 - 150 |

| Piperidine CH | 1.5 - 4.0 | 40 - 60 |

| Piperidine CH₂ | 1.5 - 3.5 | 20 - 50 |

| N-CH₃ | 2.0 - 3.0 | 30 - 40 |

| C-CH₃ | 0.8 - 1.5 | 10 - 20 |

| C=O | - | 160 - 180 |

Two-dimensional (2D) NMR experiments provide connectivity information, allowing for the complete and unambiguous assignment of the structure. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to trace out the proton-proton networks within the piperidine ring and the pyrrolo[2,3-d]pyrimidine core of this compound.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is critical for connecting the different fragments of the molecule, for example, linking the piperidine ring to the pyrrolo[2,3-d]pyrimidine system and identifying the position of the cyano group. sdsu.educolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This information is crucial for determining the stereochemistry of the molecule, such as the relative orientation of the substituents on the piperidine ring.

TOCSY (Total Correlation Spectroscopy): TOCSY shows correlations between all protons within a spin system. This can be particularly useful for identifying all the protons belonging to a specific ring system, even if they are not directly coupled.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ijnrd.orgijnrd.org The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present in its structure.

While the specific FTIR spectrum for "this compound" is not publicly available, research on Tofacitinib citrate reveals characteristic peaks that would be relevant for identifying related impurities. ijnrd.orgjchr.org

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretching (amine/amide) | 3300 - 3500 |

| C-H stretching (aromatic/aliphatic) | 2850 - 3100 |

| C≡N stretching (nitrile) | 2210 - 2260 |

| C=O stretching (amide/ketone) | 1630 - 1750 |

| C=C and C=N stretching (aromatic rings) | 1400 - 1600 |

Analysis of the FTIR spectra of Tofacitinib citrate has shown distinct peaks corresponding to N-H stretching, C-H stretching, C=O stretching, and C-N stretching, confirming the presence of amide, aromatic, and aliphatic structures. ijnrd.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting chromophores (light-absorbing groups). The pyrrolo[2,3-d]pyrimidine core of Tofacitinib and its impurities acts as a significant chromophore.

UV-Vis spectroscopy is a simple, rapid, and reliable method for the determination of Tofacitinib in bulk and physical mixtures. rjptonline.org Studies have shown that Tofacitinib has a maximum absorbance (λmax) at approximately 286 nm. bepls.com The UV-Vis spectrum of this compound would be expected to have a similar λmax, with potential shifts depending on the specific structural modifications of the impurity. This technique is valuable for quantifying the impurity in a sample by creating a calibration curve that follows the Beer-Lambert law. jchr.org

Table 3: UV-Vis Spectroscopic Parameters for Tofacitinib

| Parameter | Value | Reference |

|---|---|---|

| λmax | ~286 nm | bepls.com |

| Linearity Range | 2-10 µg/ml | bepls.com |

Hyphenated Analytical Techniques for Comprehensive Impurity Profiling

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are essential for the comprehensive analysis of complex mixtures like pharmaceutical drug substances and their impurities. nih.gov

The integration of Liquid Chromatography (LC) with NMR and Mass Spectrometry (MS) provides a powerful platform for the separation, identification, and structural elucidation of impurities without the need for prior isolation. nih.gov

LC-NMR: In an LC-NMR setup, the eluent from the LC column flows directly into the NMR spectrometer. This allows for the acquisition of NMR spectra for each separated component, including impurities. Stop-flow LC-NMR can be employed to increase the residence time of an impurity in the NMR probe, thereby improving the signal-to-noise ratio and enabling the acquisition of more detailed 2D NMR data. nih.gov

LC-NMR-MS: The addition of a mass spectrometer to the LC-NMR system provides complementary information. While NMR gives detailed structural information, MS provides the molecular weight and fragmentation pattern of the impurity. This combination is highly effective for the rapid and confident identification of unknown impurities in complex mixtures. nih.gov The successful use of LC-NMR and LC-MS has been demonstrated for the rapid identification of impurities in other pharmaceutical compounds. nih.gov

Comprehensive Multi-Dimensional Techniques

The characterization and quantification of complex pharmaceutical impurities such as this compound, which may be present at trace levels alongside the structurally similar API, present a significant analytical challenge. One-dimensional chromatographic methods may lack the necessary resolving power to separate such an impurity from the main drug substance and other related compounds. Consequently, comprehensive multi-dimensional techniques, particularly two-dimensional liquid chromatography (2D-LC), have become indispensable tools for the analysis of complex pharmaceutical samples. nih.govwaters.commdpi.com

Multi-dimensional chromatography enhances peak capacity and resolution by subjecting fractions of the eluent from a primary column to a second, orthogonal separation on a different column. mdpi.com This approach is highly effective for separating co-eluting peaks and isolating low-level impurities for accurate quantification and characterization. nih.govwaters.com

Detailed Research Findings

While specific research dedicated exclusively to this compound is not extensively published, the principles for its analysis can be derived from established methods for other Tofacitinib impurities and complex drug molecules. researchgate.netnih.gov A powerful and applicable approach involves the use of a heart-cutting 2D-LC system coupled with tandem mass spectrometry (LC-MS/MS). nih.govwaters.comresearchgate.net

In a hypothetical, yet scientifically grounded, application for this compound, the first-dimension separation would likely employ a reversed-phase high-performance liquid chromatography (RP-HPLC) method designed to separate Tofacitinib from the majority of its process-related impurities. waters.com The fraction of the eluate corresponding to the retention time where this compound is expected to elute (potentially co-eluting with the main Tofacitinib peak) is then selectively transferred, or "heart-cut," to a second column with a different selectivity. waters.comresearchgate.net

The second-dimension column could be a stationary phase with an alternative separation mechanism, such as a phenyl-hexyl or a cyano column, or could operate under different mobile phase conditions (e.g., different pH) to achieve an orthogonal separation. mdpi.com This targeted approach allows for the isolation of the impurity of interest from the high-concentration API, enabling precise quantification. waters.com

For structural confirmation and characterization, the isolated impurity can be directed to a high-resolution mass spectrometer (HRMS). This provides an accurate mass measurement of the parent ion and its fragments, which is crucial for elucidating the molecular formula and structure. nih.gov Further fragmentation using tandem MS (MS/MS) helps in piecing together the different components of the molecule, confirming the identity of this compound. In cases of structural ambiguity, preparative 2D-LC can be employed to isolate a sufficient quantity of the impurity for definitive structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

The quantification of this compound would be performed using the 2D-LC-MS/MS system, operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. eurekaselect.com The method would be validated according to ICH guidelines, establishing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). eurekaselect.comresearchgate.net

Below are representative data tables outlining the likely parameters for such an advanced analytical method.

Data Tables

| Parameter | First Dimension (1D) | Second Dimension (2D) |

|---|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm | Cyano, 3.0 x 50 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Methanol |

| Flow Rate | 0.4 mL/min | 0.6 mL/min |

| Gradient | 5-95% B over 15 min | Isocratic or Shallow Gradient |

| Temperature | 40 °C | 45 °C |

| Injection Volume | 5 µL | N/A (Heart-cut) |

Structural Elucidation Strategies for Unknown Tofacitinib Impurities

Integrated Spectroscopic and Spectrometric Approaches to De Novo Structure Assignment

The de novo structural assignment of a previously unknown impurity, such as Tofacitinib (B832) impurity 69, necessitates a multi-pronged analytical approach. This typically begins with the isolation of the impurity, followed by the application of various spectroscopic and spectrometric techniques to piece together its molecular structure.

High-performance liquid chromatography (HPLC) is a fundamental tool for the separation of impurities from the parent drug substance. researchgate.netusp.org Method development often involves exploring different stationary phases, mobile phase compositions, and detection wavelengths to achieve optimal resolution between Tofacitinib and its related substances. usp.orgusp.org Once isolated, the impurity undergoes analysis by a suite of techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of the unknown impurity. researchgate.net Techniques like time-of-flight (TOF) or Orbitrap mass analyzers provide highly accurate mass measurements, which are used to calculate the molecular formula. For Tofacitinib impurity 69, the molecular formula has been identified as C₂₃H₃₁N₇O₃, with a corresponding molecular weight of 453.54 g/mol . Tandem mass spectrometry (MS/MS) is then employed to fragment the molecule and generate a characteristic fragmentation pattern. researchgate.net The interpretation of these fragments provides crucial information about the connectivity of atoms and the presence of specific functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides information about the molecular formula and fragmentation, NMR spectroscopy is the cornerstone for elucidating the precise arrangement of atoms in three-dimensional space. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon-hydrogen framework and the connectivity between different parts of the molecule. For a complex molecule like a Tofacitinib impurity, these advanced NMR techniques are essential for unambiguous structure assignment. researchgate.netnih.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups, such as carbonyls, amines, and nitriles, which are components of the Tofacitinib molecule and its potential impurities. UV spectroscopy provides information about the chromophoric system within the molecule and is often used in conjunction with HPLC for detection and quantification. usp.org

The data from these techniques are then integrated to propose a putative structure for the unknown impurity.

Table 1: Spectroscopic and Spectrometric Data for this compound

| Analytical Technique | Data Obtained | Inferred Structural Information |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula: C₂₃H₃₁N₇O₃Molecular Weight: 453.54 g/mol | Provides the elemental composition of the impurity. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern (hypothetical) | Reveals key substructures and connectivity within the molecule. researchgate.net |

| ¹H NMR Spectroscopy | Chemical shifts, coupling constants, and integration of proton signals | Defines the number and environment of hydrogen atoms. |

| ¹³C NMR Spectroscopy | Chemical shifts of carbon signals | Identifies the number and types of carbon atoms (e.g., sp², sp³). |

| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks | Establishes the connectivity between protons, between protons and carbons, and long-range carbon-proton correlations, respectively. researchgate.net |

| Infrared (IR) Spectroscopy | Absorption bands | Confirms the presence of functional groups like C=O, N-H, and C≡N. |

| Ultraviolet (UV) Spectroscopy | λmax | Provides information on the conjugated system within the molecule. usp.org |

Advanced Computational Tools and Data Interpretation for Impurity Structure Confirmation

In recent years, computational chemistry has become an invaluable tool in the structural elucidation of drug impurities. pharmafocusasia.com These tools can be used to corroborate proposed structures and to predict spectroscopic data, which can then be compared with experimental results.

Quantum Mechanical (QM) Calculations: QM methods can be used to calculate the theoretical NMR chemical shifts and IR vibrational frequencies of a proposed structure. nih.gov These calculated values can then be compared with the experimental data. A good correlation between the calculated and experimental data provides strong evidence for the correctness of the proposed structure.

Molecular Modeling and Docking: While more commonly used in drug discovery, molecular modeling can also be applied to understand the potential formation pathways of an impurity. nih.gov For impurities that may have biological activity, docking studies can predict their interaction with pharmacological targets.

Computer-Assisted Structure Elucidation (CASE) Software: There are specialized software programs that can assist in the interpretation of spectroscopic data. chemrxiv.org These programs can use the experimental data from MS and NMR to generate a list of possible structures, which can then be further evaluated by the analytical chemist.

The integration of computational tools with experimental data provides a higher level of confidence in the final structural assignment of an unknown impurity.

Table 2: Computational Tools in the Structural Elucidation of Tofacitinib Impurities

| Computational Tool | Application | Contribution to Structure Confirmation |

|---|---|---|

| Quantum Mechanical (QM) Software | Calculation of NMR chemical shifts and IR frequencies | Comparison of predicted data with experimental spectra to validate the proposed structure. nih.gov |

| Molecular Modeling Software | Visualization of the 3D structure and conformational analysis | Understanding the spatial arrangement of atoms and potential steric interactions. |

| Computer-Assisted Structure Elucidation (CASE) | Generation of candidate structures from spectroscopic data | Provides a systematic approach to interpreting complex spectra and proposing possible structures. chemrxiv.org |

| In Silico Fragmentation Tools | Prediction of MS/MS fragmentation patterns | Aids in the interpretation of experimental tandem mass spectra. |

Confirmation of Impurity Structures through Synthesis and Reference Standard Comparison

The definitive confirmation of a proposed impurity structure is achieved through its chemical synthesis and subsequent comparison with the isolated impurity. synzeal.com This process provides an unambiguous verification of the structure and also yields a reference standard for future analytical work.

Synthesis of the Proposed Structure: Once a putative structure for an impurity like this compound has been proposed based on spectroscopic and computational data, a synthetic route is designed and executed to produce the compound in the laboratory. The synthesis of complex molecules often requires multi-step procedures. google.comresearchgate.net

Reference Standard Comparison: The synthesized compound is then subjected to the same battery of analytical tests as the isolated impurity. This includes co-injection in an HPLC system to compare retention times, as well as a full spectroscopic characterization (MS, NMR, IR). If the analytical data of the synthesized compound are identical to those of the isolated impurity, the structure is considered confirmed.

The availability of a certified reference standard is crucial for the routine quality control of the API, allowing for the accurate identification and quantification of the impurity in production batches. synzeal.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Tofacitinib |

| This compound |

Methodological Development and Validation for Tofacitinib Impurity Analysis

Development of Stability-Indicating Analytical Methods

The development of a stability-indicating analytical method is paramount to ensure that all potential degradation products and process-related impurities can be accurately detected and quantified over the shelf-life of the drug product. For Tofacitinib (B832) and its impurities, reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. pnrjournal.comderpharmachemica.comacgpubs.org

The process begins with the selection of appropriate chromatographic conditions. This includes choosing a suitable stationary phase, such as a C18 column, and optimizing the mobile phase composition. acgpubs.orgdntb.gov.uaajpaonline.com A typical mobile phase might consist of a buffer solution (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724). derpharmachemica.comacgpubs.org The pH of the buffer and the gradient or isocratic elution profile are meticulously adjusted to achieve optimal separation of Tofacitinib from its impurities, including impurity 69. pnrjournal.comderpharmachemica.com

Forced degradation studies are a cornerstone of developing a stability-indicating method. derpharmachemica.com Tofacitinib is subjected to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to induce the formation of degradation products. pnrjournal.comderpharmachemica.com The analytical method must then demonstrate its ability to separate these newly formed impurity peaks from the main Tofacitinib peak and from each other. derpharmachemica.com For instance, one study showed significant degradation of Tofacitinib under alkaline conditions. pnrjournal.com The detection wavelength is also optimized, with 210 nm and 290 nm being reported in different methods to ensure adequate sensitivity for all compounds of interest. pnrjournal.comijsdr.org

The ultimate goal is to develop a method that is not only capable of separating all known impurities and degradation products but is also robust enough for routine use in a quality control setting. derpharmachemica.com

Validation Parameters for Impurity Quantification and Detection (ICH Q2(R1) Compliance)

Once a suitable analytical method is developed, it must be rigorously validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. ijprems.comich.orgresearchgate.net This involves evaluating a series of parameters to ensure the method is reliable, reproducible, and accurate for the quantification and detection of Tofacitinib impurities.

Specificity and Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. ich.org In the context of Tofacitinib impurity analysis, this means the method must be able to distinguish between Tofacitinib, "Tofacitinib impurity 69," and other related substances. ich.orgusp.orgusp.org

This is typically demonstrated by spiking the drug substance or product with known impurities and showing that the method can effectively separate them. ich.org The purity of the peaks can be assessed using a photodiode array (PDA) detector, which can indicate if a peak is spectrally pure and not co-eluting with another compound. derpharmachemica.comusp.org The resolution between adjacent peaks is a critical measure, with a resolution of greater than 1.5 generally considered acceptable. usp.org

Linearity and Range

Linearity refers to the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

For impurity quantification, the range typically covers from the reporting threshold of the impurity to 120% of the specification limit. ich.org A series of solutions with varying concentrations of "this compound" are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (r) close to 0.999 is generally considered indicative of good linearity. pnrjournal.commdpi.comresearchgate.net

Table 1: Example Linearity Data for an Impurity

| Concentration (µg/mL) | Peak Area |

|---|---|

| 0.1 | 5,000 |

| 0.5 | 25,000 |

| 1.0 | 50,000 |

| 1.5 | 75,000 |

This table is for illustrative purposes only and does not represent actual experimental data.

Accuracy and Precision

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of the impurity is added to a sample matrix, and the percentage of the impurity recovered by the method is calculated. ich.org The acceptance criteria for recovery are typically in the range of 80-120% for impurities. ich.org

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at three levels:

Repeatability (intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment. ich.org

Intermediate precision (inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment. usp.org

Reproducibility: The precision of the method between different laboratories. ich.org

For impurity analysis, the RSD for precision studies should typically be no more than 10%. usp.org

Table 2: Example Accuracy and Precision Data for an Impurity

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Accuracy (Recovery) | 80-120% | 98.5% |

| Precision (Repeatability, %RSD) | ≤ 10% | 1.5% |

| Precision (Intermediate, %RSD) | ≤ 10% | 2.0% |

This table is for illustrative purposes only and does not represent actual experimental data.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

For impurity analysis, the LOQ is a critical parameter as it defines the lower limit of the reporting range. The LOD and LOQ are often determined based on the signal-to-noise ratio, with a ratio of 3:1 being common for LOD and 10:1 for LOQ. mdpi.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. ijprems.com

One study reported an LOD of 0.04 µg/mL and an LOQ of 0.1 µg/mL for a Tofacitinib-related impurity. mdpi.comresearchgate.net Another study established the LOQ at 0.10% of the sample concentration. usp.org

Robustness and System Suitability

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. usp.org This provides an indication of its reliability during normal usage. Typical variations include changes in the mobile phase pH, flow rate, column temperature, and organic modifier composition. acgpubs.orgusp.org The method is considered robust if the system suitability parameters remain within the acceptance criteria despite these changes. usp.org

System suitability testing is an integral part of any analytical method. It is performed before and during the analysis of samples to ensure that the chromatographic system is performing adequately. usp.org Key system suitability parameters include resolution, tailing factor, theoretical plates, and the precision of replicate injections. ijsdr.org For example, a common requirement is that the resolution between the analyte peak and the nearest eluting peak is not less than 1.5. usp.org

Application of Forced Degradation Studies for Method Development

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. pharmaceuticalonline.comlubrizolcdmo.com These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to produce potential degradation products. pharmaceuticalonline.comderpharmachemica.comirjmets.com The primary goal is to generate impurities that could form during the manufacturing process or upon storage, thereby enabling the development of analytical methods capable of separating and quantifying these degradants from the active pharmaceutical ingredient (API). pharmaceuticalonline.comlubrizolcdmo.comdowdevelopmentlabs.com

In the context of Tofacitinib, forced degradation studies have been instrumental in developing and validating stability-indicating high-performance liquid chromatography (HPLC) methods. derpharmachemica.compnrjournal.comresearchgate.net For instance, studies have shown that Tofacitinib is susceptible to degradation under alkaline conditions. pnrjournal.com By intentionally creating these degradation products, scientists can ensure that the chosen analytical method can effectively resolve the API from its impurities, a key requirement for a stability-indicating method. derpharmachemica.compnrjournal.com

The process typically involves exposing solutions of Tofacitinib to stressors like hydrochloric acid, sodium hydroxide (B78521), and hydrogen peroxide. pnrjournal.comrjptonline.org The resulting mixtures are then analyzed, often by reverse-phase HPLC (RP-HPLC), to assess the separation of the parent drug from any newly formed peaks. derpharmachemica.compnrjournal.com The data gathered from these studies are essential for demonstrating the specificity of the analytical method and for understanding the degradation pathways of the drug. pharmaceuticalonline.comlubrizolcdmo.com This knowledge is invaluable for improving formulation, manufacturing processes, and establishing appropriate storage conditions. pharmaceuticalonline.comlubrizolcdmo.com

A typical forced degradation study for Tofacitinib might involve the following conditions:

| Stress Condition | Reagent/Parameter | Duration |

| Acid Hydrolysis | 1M Hydrochloric Acid | Up to 48 hours |

| Base Hydrolysis | 1.0 M Sodium Hydroxide | Up to 10 minutes |

| Oxidative Degradation | 10% Hydrogen Peroxide | Up to 48 hours |

| Thermal Degradation | Heat | Varies |

| Photolytic Degradation | Light Exposure | Varies |

This table is a composite representation based on typical stress testing conditions and may not reflect a single specific study. rjptonline.org

The results of these studies provide a "worst-case" scenario of potential impurities, allowing for the development of a robust analytical method capable of handling real-world samples throughout the product's shelf life. dowdevelopmentlabs.com

Quality by Design (QbD) Principles in Analytical Method Optimization

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. iajps.comrjptonline.org In the realm of analytical method development, this is often referred to as Analytical QbD (AQbD). nih.govresearchgate.net The goal of AQbD is to design a method that is robust and reliable, ensuring consistent performance over its lifecycle. researchgate.netresearchgate.net

The application of QbD principles is crucial for the development of analytical methods for Tofacitinib impurity analysis. usp.org This approach moves away from the traditional, one-factor-at-a-time experimentation towards a more systematic and efficient process. rjptonline.org The core of AQbD involves defining an Analytical Target Profile (ATP), which outlines the performance requirements of the method. researchgate.netsepscience.com This is followed by identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs) that can impact the CMAs. researchgate.net

For the analysis of Tofacitinib impurities, CMAs could include the resolution between Tofacitinib and its impurities, peak symmetry, and sensitivity. usp.org CMPs might encompass factors like the type of chromatographic column, mobile phase composition (including pH and organic modifier concentration), column temperature, and flow rate. usp.orgresearchgate.net

Design of Experiments (DoE) is a powerful statistical tool used within the QbD framework to systematically vary multiple parameters simultaneously and understand their interactions. nih.gov This allows for the establishment of a Method Operable Design Region (MODR), which is a multidimensional space of experimental conditions within which the method is proven to perform reliably. researchgate.net

A study on Tofacitinib oral solution utilized multivariate method development software to model and optimize the resolution between Tofacitinib and six related impurities, demonstrating the power of QbD in practice. usp.org This systematic approach ensures the development of a robust and rugged analytical method, minimizing the risk of method failure during routine use. researchgate.netresearchgate.net

Principles of Green Analytical Chemistry in Impurity Method Development

Green Analytical Chemistry (GAC) is a philosophy that encourages the development of analytical methods that are more environmentally friendly and safer for analysts. nrigroupindia.comyoutube.com The core principles of GAC focus on reducing or eliminating the use of hazardous substances, minimizing waste generation, and reducing energy consumption. youtube.comresearchgate.netomicsonline.org

In the context of Tofacitinib impurity analysis, the implementation of GAC principles is gaining traction. mdpi.com Traditional HPLC methods often utilize large volumes of toxic organic solvents like acetonitrile and methanol. nrigroupindia.com GAC seeks to replace these with greener alternatives, such as ethanol (B145695) or even water, where possible. researchgate.net

Several strategies can be employed to make analytical methods for Tofacitinib impurity analysis greener:

Solvent Reduction and Replacement: Utilizing smaller particle size columns, such as in Ultra-High-Performance Liquid Chromatography (UHPLC), can lead to shorter analysis times and significantly reduced solvent consumption. alliedacademies.orgalliedacademies.org Efforts are also made to replace toxic solvents with less hazardous ones. researchgate.net

Miniaturization: The use of miniaturized instruments and techniques, like capillary electrophoresis, can drastically reduce the amount of sample and reagents needed. austinpublishinggroup.com

Energy Efficiency: Optimizing methods to reduce analysis time directly contributes to lower energy consumption by the analytical instruments. sciensage.info

Waste Reduction: A key tenet of GAC is to minimize the waste produced during analysis. researchgate.net This can be achieved through the above-mentioned strategies and by implementing responsible waste management practices. nrigroupindia.com

A study on the determination of the enantiomer of Tofacitinib citrate (B86180) successfully developed a reversed-phase HPLC method based on GAC principles, utilizing an ammonium acetate buffer and acetonitrile in a gradient elution. mdpi.com The greenness of this method was evaluated and confirmed using tools like the Analytical Eco-Scale. mdpi.com The development of such eco-friendly methods is not only environmentally responsible but can also lead to cost savings in terms of solvent purchase and waste disposal. alliedacademies.orgalliedacademies.org

The integration of these advanced methodologies—forced degradation studies for comprehensive impurity profiling, QbD for robust method development, and GAC for sustainability—ensures the creation of highly effective, reliable, and environmentally conscious analytical methods for the control of impurities in Tofacitinib.

Impurity Isolation and Purification Methodologies for Reference Standards

Preparative Chromatography Techniques for High Purity Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation of pharmaceutical impurities, offering high resolution and the ability to obtain compounds with exceptional purity. gilson.com The primary goal of preparative HPLC is to separate and collect the target impurity from a mixture, which can then be used for structural elucidation and as a reference standard. youtube.com

The process begins with the development of an analytical HPLC method to achieve optimal separation of the impurity from the parent compound and other related substances. This analytical method is then scaled up for preparative chromatography. Key considerations in developing a preparative HPLC method include the selection of the stationary phase, optimization of the mobile phase composition, and scaling of the injection volume. youtube.com

For the isolation of polar impurities, reversed-phase chromatography is commonly employed. A typical preparative HPLC system utilizes a column with a larger internal diameter and particle size compared to analytical columns to accommodate higher sample loads. The choice of stationary phase, often C18, is critical for achieving the desired selectivity and resolution.

Mobile phase optimization involves adjusting the solvent strength and pH to maximize the separation between the impurity and other components. Gradient elution is frequently used in preparative HPLC to improve separation efficiency and reduce run times. Once the chromatographic conditions are optimized, the sample containing Tofacitinib (B832) impurity 69 is injected onto the column. The fractions containing the purified impurity are collected based on the retention time determined during the analytical method development. youtube.com

Following collection, the fractions are typically subjected to a solvent removal process, such as evaporation or lyophilization, to yield the isolated impurity in a solid form. The purity of the isolated standard is then confirmed using analytical HPLC.

Table 1: Illustrative Preparative HPLC Parameters for Impurity Isolation

| Parameter | Typical Value/Condition |

| Column | C18, 250 x 21.2 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 1-5 mL |

| Fraction Collection | Time-based or peak-based |

Advanced Extraction and Enrichment Strategies

Prior to preparative chromatography, it is often beneficial to enrich the concentration of the target impurity in the sample. Advanced extraction and enrichment strategies can significantly improve the efficiency and success of the isolation process. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. mdpi.comencyclopedia.pub

SPE operates on the principle of partitioning a compound between a solid sorbent and a liquid phase. sigmaaldrich.com The selection of the appropriate sorbent is crucial and depends on the physicochemical properties of the impurity and the matrix. researchgate.net For a moderately polar compound like a potential Tofacitinib impurity, a reversed-phase sorbent (e.g., C18) or a mixed-mode sorbent (combining reversed-phase and ion-exchange characteristics) could be employed. mdpi.com

The SPE process involves four main steps:

Conditioning: The sorbent is washed with a solvent to activate it. researchgate.net

Loading: The sample solution containing the impurity is passed through the sorbent bed. The impurity and other components are retained on the sorbent. researchgate.net

Washing: The sorbent is washed with a solvent that removes weakly bound interferences while the target impurity remains adsorbed. researchgate.net

Elution: A stronger solvent is used to desorb and collect the enriched impurity. researchgate.net

This enriched fraction can then be further purified using preparative HPLC. The combination of SPE for enrichment followed by preparative HPLC for final purification is a powerful strategy for obtaining high-purity reference standards of trace-level impurities. encyclopedia.pub

Table 2: General Solid-Phase Extraction (SPE) Protocol for Impurity Enrichment

| Step | Solvent/Solution | Purpose |

| Conditioning | Methanol followed by Water | To activate the sorbent and ensure proper interaction with the sample. |

| Loading | Sample dissolved in an appropriate solvent | To adsorb the analyte and other components onto the sorbent. |

| Washing | 5% Methanol in Water | To remove unwanted, weakly retained matrix components. |

| Elution | Acetonitrile or Methanol | To desorb the analyte of interest from the sorbent. |

Control Strategies for Tofacitinib Impurities in Pharmaceutical Manufacturing

Optimization of Synthesis Routes for Impurity Mitigation

A primary strategy for controlling impurities is the meticulous design and optimization of the synthetic route to minimize their formation. The synthesis of Tofacitinib (B832) is a multi-step process where the potential for impurity generation exists at each stage. unl.ptresearchgate.net

Research into the synthesis of Tofacitinib has revealed several key areas for optimization. One critical step is the coupling of the piperidine (B6355638) moiety with the pyrrolo[2,3-d]pyrimidine core. dntb.gov.ua The choice of reagents, solvents, and reaction conditions can significantly influence the impurity profile. For instance, an alternative to using benzaldehyde (B42025) for amino group protection involves benzyl (B1604629) bromide, which can simplify the process. dntb.gov.ua Similarly, the use of cost-effective and efficient reducing agents like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) for amide reduction has been explored to improve yield and purity. dntb.gov.ua

Another area of focus is the management of starting materials and intermediates. The key intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be considered an impurity if carried over, is a crucial building block. synzeal.comchemicea.com Ensuring its high purity and optimizing its reaction in the nucleophilic substitution step is paramount. dntb.gov.ua Process development studies have shown that introducing a tosyl group can enhance the nucleophilic substitution, leading to higher yields and a cleaner product profile. dntb.gov.ua

Table 1: Examples of Synthetic Route Optimization Strategies for Tofacitinib

| Optimization Target | Strategy | Potential Impurity Mitigated | Reference |

| Amino Group Protection | Use of benzyl bromide instead of benzaldehyde. | By-products from alternative reaction pathways. | dntb.gov.ua |

| Amide Reduction | Employment of Red-Al as a reducing agent. | Incomplete reduction products or side-reaction impurities. | dntb.gov.ua |

| Nucleophilic Substitution | Introduction of a tosyl group to enhance reactivity. | Unreacted starting materials and substitution-related by-products. | dntb.gov.ua |

| pH Control | Adjusting reaction liquid pH to decompose specific impurities. | Impurity A (as described in patent CN111471045A). | patsnap.com |

In-Process Control and Monitoring of Impurity Levels